molecular formula C9H14ClF3N2O B2537063 2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride CAS No. 1864015-21-3

2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride

Cat. No.: B2537063
CAS No.: 1864015-21-3
M. Wt: 258.67
InChI Key: ZHIAERYTIDXKHA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H13F3N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Fluorination Reaction: Starting from the parent pyrrolidine derivative, the compound undergoes a fluorination reaction to introduce the trifluoromethyl group.

  • Hydrochloride Formation: The resulting trifluoromethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidation products.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced trifluoromethyl derivatives.

  • Substitution Products: Substituted pyrrolidine derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various applications. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethanol: A related compound with similar fluorinated properties.

  • Pyrrolidine derivatives: Other pyrrolidine derivatives with different substituents.

Uniqueness: 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds.

Biological Activity

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride (CAS: 1864015-21-3) is a chemical compound characterized by its trifluoromethyl group and a pyrrolo[3,4-c]pyridine ring system. Its unique structure suggests potential biological activities that merit comprehensive investigation. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H14ClF3N2O
Molecular Weight258.67 g/mol
IUPAC Name1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone hydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with enzymes and receptors. The pyrrolo[3,4-c]pyridine ring can engage in hydrogen bonding and π-π interactions with biological targets, modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrrolo[3,4-c]pyridine compounds possess antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving the compound's solubility and permeability through bacterial membranes.

Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes such as phospholipase A2 (PLA2). Inhibition studies indicate that it may reduce inflammation by blocking PLA2 activity, which is crucial in the release of arachidonic acid and subsequent inflammatory mediators.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity in Cancer Cells :
    • A study assessed the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives on human cancer cell lines. Results indicated significant apoptosis induction at concentrations as low as 10 µM for certain derivatives .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, compounds similar to this compound demonstrated notable antibacterial activity against Gram-positive bacteria .
  • Inflammation Reduction :
    • Research investigating the anti-inflammatory properties revealed that this compound effectively inhibited PLA2 activity in vitro. The inhibition was dose-dependent and suggested potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O.ClH/c10-9(11,12)8(15)14-4-6-1-2-13-3-7(6)5-14;/h6-7,13H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAERYTIDXKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(C2)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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